molecular formula C14H16O4 B8611141 tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate

tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate

Cat. No.: B8611141
M. Wt: 248.27 g/mol
InChI Key: FHHYCMKEFVLESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate: is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a tert-butyl ester group and a benzofuran moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The benzofuran moiety allows for electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (chlorine, bromine) or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride, room temperature.

Major Products:

    Oxidation: Formation of benzofuran-5-carboxylic acid.

    Reduction: Formation of benzofuran-5-ylmethanol.

    Substitution: Formation of 5-chlorobenzofuran derivatives.

Scientific Research Applications

Chemistry: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity and functional groups make it a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It is investigated for its role in the synthesis of drugs targeting specific biological pathways, such as anti-inflammatory and anticancer agents.

Industry: The compound finds applications in the production of specialty chemicals and materials. Its derivatives are used in the formulation of polymers, resins, and coatings with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions with aromatic amino acids in protein active sites, influencing biological activity.

Comparison with Similar Compounds

    Benzofuran-5-carboxylic acid: Shares the benzofuran core but lacks the tert-butyl ester group.

    Benzofuran-5-ylmethanol: A reduction product of the target compound, featuring a hydroxyl group instead of the ester.

    5-Chlorobenzofuran: A substitution product with a chlorine atom on the benzofuran ring.

Uniqueness: tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate is unique due to its combination of the benzofuran core and the tert-butyl ester group. This structure imparts specific reactivity and physicochemical properties, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

tert-butyl 2-(1-oxo-3H-2-benzofuran-5-yl)acetate

InChI

InChI=1S/C14H16O4/c1-14(2,3)18-12(15)7-9-4-5-11-10(6-9)8-17-13(11)16/h4-6H,7-8H2,1-3H3

InChI Key

FHHYCMKEFVLESP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C(=O)OC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 mL microwave tube charged with 5-bromo-2-benzofuran-1(3H)-one (500 mg, 2.35 mmol) and palladium tetrakis triphenylphosphine (136 mg, 0.117 mmol) in THF (5 mL) was added (2-tert-butoxy-2-oxoethyl) (chloro) zinc (6.57 mL, 0.5 M, 3.29 mmol). The mixture was purged with nitrogen 3 times, and heated to 105° C. for 30 minutes in a microwave reactor. The reaction mixture was poured into water and filtered then extracted with ethyl acetate twice. The organic layer was ashed with brine, dried, and evaporated to dryness. The residue was purified by MPLC on a 40 g ISCO Redi-Sep column to yield tert-butyl (1-oxo-1,3-dihydro-2-benzofuran-5-yl)acetate. 1H-NMR (500 MHz, CDCl3) δ ppm 7.89 (d, J=7.7 Hz, 1H), 7.46 (d, J=8.3 Hz, 1H), 7.44 (s, 1H), 5.33 (s, 2H), 3.69 (s, 2H), 1.47 (s, 9H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
(2-tert-butoxy-2-oxoethyl) (chloro) zinc
Quantity
6.57 mL
Type
reactant
Reaction Step Two

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